molecular formula C19H21N3O6 B2454706 N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941999-74-2

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No.: B2454706
CAS No.: 941999-74-2
M. Wt: 387.392
InChI Key: YWOSVDLMIPOOMU-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a nitro group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of methoxy and nitro groups can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)urea: Similar structure but with a urea linkage instead of an oxalamide.

    N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)carbamate: Similar structure but with a carbamate linkage.

    N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)thiourea: Similar structure but with a thiourea linkage.

Uniqueness

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to its oxalamide linkage, which can confer different chemical and biological properties compared to similar compounds with urea, carbamate, or thiourea linkages. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-12-10-14(22(25)26)5-6-15(12)21-19(24)18(23)20-9-8-13-4-7-16(27-2)17(11-13)28-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOSVDLMIPOOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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